1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-16(5-8-20-14)23-10-6-15(7-11-23)13-21-18(24)17-4-3-9-22(2)19(17)25/h3-5,8-9,12,15H,6-7,10-11,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAIUBPYJZGPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with a complex molecular structure that includes piperidine and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.44 g/mol. The structure comprises distinct functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 341.44 g/mol |
| IUPAC Name | 1-Methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
| CAS Number | 2034471-59-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmitter systems. It is believed to modulate the activity of dopamine and serotonin pathways, which are crucial in treating neurological disorders such as depression and anxiety. Additionally, the compound may exhibit anticancer properties by inducing apoptosis in tumor cells through specific signaling pathways.
Neurological Disorders
Research indicates that compounds similar to 1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promise in treating neurological disorders. For instance, studies on piperidine derivatives have demonstrated their potential as muscarinic receptor antagonists for conditions like Alzheimer's disease and Lewy Body Dementia . The interaction with neurotransmitter receptors may help alleviate symptoms associated with these disorders.
Anticancer Activity
The compound's structural features suggest potential anticancer activity. A study highlighted the antiproliferative effects of pyridine derivatives against various cancer cell lines such as HeLa and A549 . The presence of specific functional groups in the structure enhances its efficacy in inhibiting tumor cell growth. Furthermore, compounds with similar structures have been shown to induce ferroptosis in tumor cells, a regulated form of cell death that can be exploited for cancer therapy .
Study on Antiproliferative Activity
A recent investigation into the antiproliferative properties of pyridine derivatives revealed that modifications in the chemical structure significantly affected their biological activity. For example, the introduction of hydroxyl groups resulted in lower IC50 values against cancer cell lines, indicating improved potency . This underscores the importance of structure–activity relationships (SAR) in developing effective therapeutic agents.
Mechanistic Insights
In vitro studies have demonstrated that similar compounds can inhibit key signaling pathways involved in cell proliferation and survival. For instance, one study found that a related compound inhibited tumor cell proliferation by targeting the KEAP1-NRF2-GPX4 axis, leading to increased oxidative stress and subsequent ferroptosis . These findings suggest that 1-methyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may exert similar effects through modulation of oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs from the evidence share a carboxamide backbone but differ in core heterocycles, substituents, and piperidine modifications. Below is a comparative analysis:
Table 1: Key Structural Differences and Properties
Key Observations
Core Heterocycle Variability: The target compound’s dihydropyridine core distinguishes it from indole-based analogs () and pyrimido-pyrimidinone derivatives (). The dihydropyridine’s 2-oxo group may enhance hydrogen-bonding interactions with biological targets compared to indole’s aromatic π-system .
Piperidine Modifications :
- The 2-methylpyridin-4-yl group on the target’s piperidine introduces a planar, electron-deficient aromatic ring, contrasting with the unmodified piperidine in Compound 2 () or the isobutyryl group in Compound 3. This modification likely improves target selectivity due to steric and electronic effects .
The use of sodium triacetoxyborohydride in suggests a reliance on mild reducing agents for secondary amine formation .
The 2-methylpyridin-4-yl group may further decrease aqueous solubility due to increased hydrophobicity .
Pharmacological Implications of Structural Differences
- Target Affinity : The 2-methylpyridin-4-yl group may enhance binding to kinases or receptors with hydrophobic pockets (e.g., EGFR or ALK), whereas methoxy-substituted analogs () could favor solubility-driven uptake .
- Metabolic Stability : The dihydropyridine core’s 2-oxo group may confer resistance to oxidative metabolism compared to indole or pyrimidine cores, which are prone to CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
